molecular formula C8H6BrN3 B13611901 2-Bromo-3-(1h-imidazol-2-yl)pyridine

2-Bromo-3-(1h-imidazol-2-yl)pyridine

Cat. No.: B13611901
M. Wt: 224.06 g/mol
InChI Key: HPIKZMZVXCXLDD-UHFFFAOYSA-N
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Description

2-Bromo-3-(1h-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1h-imidazol-2-yl)pyridine typically involves the bromination of 3-(1h-imidazol-2-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1h-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.

Scientific Research Applications

2-Bromo-3-(1h-imidazol-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1h-imidazol-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4-(1H-imidazol-2-yl)pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

Uniqueness

2-Bromo-3-(1h-imidazol-2-yl)pyridine is unique due to the specific positioning of the bromine atom, which influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

2-bromo-3-(1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12)

InChI Key

HPIKZMZVXCXLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C2=NC=CN2

Origin of Product

United States

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